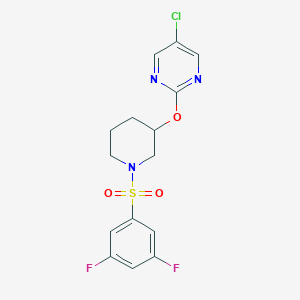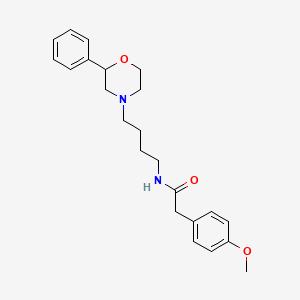
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBA belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to exhibit antidepressant and anxiolytic effects.
作用机制
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. By increasing the availability of serotonin in the brain, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is thought to enhance serotonin signaling and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been shown to exhibit several biochemical and physiological effects in animal models, including increased levels of serotonin and dopamine in the brain, reduced levels of cortisol (a stress hormone), and enhanced neurogenesis (the growth of new neurons). 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been shown to improve cognitive function and memory retention in animal models.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for serotonin reuptake inhibition. However, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide also has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in human clinical trials. Additionally, there is a need for more studies on the safety and efficacy of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, as well as its potential interactions with other drugs and medications. Overall, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide represents a promising avenue for the development of novel antidepressant and anxiolytic drugs, and further research is needed to fully understand its potential therapeutic benefits.
合成方法
The synthesis of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide involves several steps, starting with the reaction between 4-methoxyphenylacetic acid and 4-(2-phenylmorpholino)butylamine to form the intermediate product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The intermediate product is then subjected to further purification to obtain the final product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The synthesis method of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been thoroughly studied, and several modifications have been proposed to enhance the yield and purity of the final product.
科学研究应用
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to exhibit antidepressant and anxiolytic effects in animal models and has been suggested as a potential alternative to traditional antidepressants. 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been investigated for its potential neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-11-9-19(10-12-21)17-23(26)24-13-5-6-14-25-15-16-28-22(18-25)20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKIFDAXPTOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2910815.png)
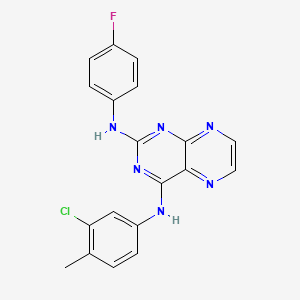

![Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2910818.png)
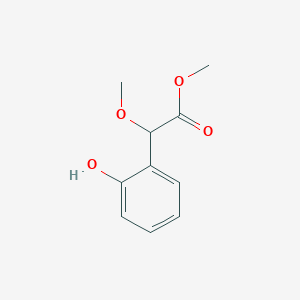
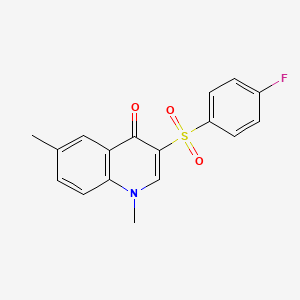
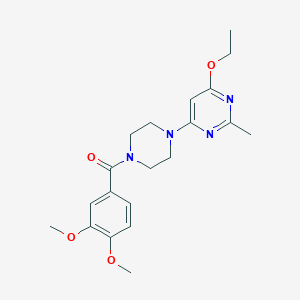
![N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2910825.png)
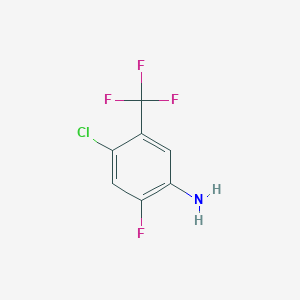
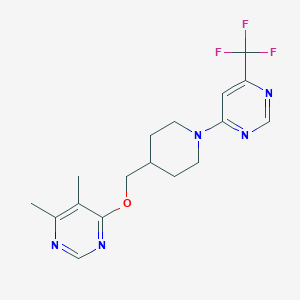
![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)
